molecular formula C13H19N3O3 B14319206 Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate CAS No. 112525-96-9

Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate

Cat. No.: B14319206
CAS No.: 112525-96-9
M. Wt: 265.31 g/mol
InChI Key: BZLKVCMPNJQGFA-UHFFFAOYSA-N
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Description

Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is known for its unique structure, which includes a phenyl ring substituted with a diethylcarbamoyl group and a methyl carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate typically involves the reaction of 4-aminophenyl methylcarbamate with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs with carbamate functional groups.

    Industry: Used in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate involves the inhibition of enzymes by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from catalyzing its substrate, leading to a decrease in the enzyme’s activity. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
  • Propyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate
  • Butyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate

Uniqueness

Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl group provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications.

Properties

CAS No.

112525-96-9

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

methyl N-[4-(diethylcarbamoylamino)phenyl]carbamate

InChI

InChI=1S/C13H19N3O3/c1-4-16(5-2)12(17)14-10-6-8-11(9-7-10)15-13(18)19-3/h6-9H,4-5H2,1-3H3,(H,14,17)(H,15,18)

InChI Key

BZLKVCMPNJQGFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=CC=C(C=C1)NC(=O)OC

Origin of Product

United States

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